N-isobutyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related quinoline and pyrazole derivatives involves multiple steps, including Sonogashira cross-coupling reactions, cyclization processes, and various catalytic methods. These methods provide a pathway to construct complex molecules with high precision and yields. For instance, compounds with similar structures have been synthesized through reactions involving iodine-mediated cyclization and palladium-catalyzed Sonogashira coupling, demonstrating the versatility and efficiency of these synthetic routes in constructing intricate molecular architectures (Kobayashi et al., 2007).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using advanced spectroscopic techniques, including IR, NMR, and mass spectrometry. Single-crystal X-ray crystallography provides detailed insights into the solid-state structure, revealing the coordination environment and supramolecular architectures through hydrogen bonding interactions. This comprehensive characterization is crucial for understanding the compound's properties and potential applications (Chkirate et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving quinoline and pyrazole derivatives can lead to various products depending on the reactants and conditions used. For example, reactions with bases can induce cyclization to form new compounds, demonstrating the reactivity and versatility of these molecules. The ability to undergo different chemical transformations makes these compounds suitable for synthesizing a wide range of derivatives with potential biological and pharmacological applications (Sirakanyan et al., 2015).
properties
IUPAC Name |
2-(2-methyl-4-oxoquinolin-1-yl)-N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-15(2)11-24(13-17-10-22-23(4)12-17)21(27)14-25-16(3)9-20(26)18-7-5-6-8-19(18)25/h5-10,12,15H,11,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFICRREQUHUNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N(CC3=CN(N=C3)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide |
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